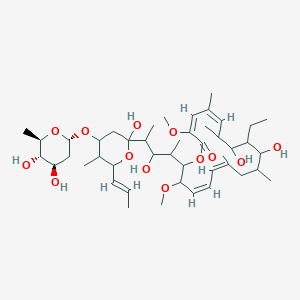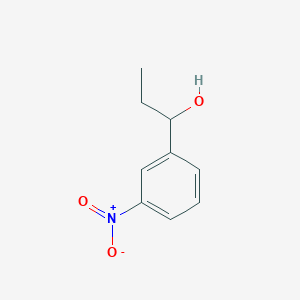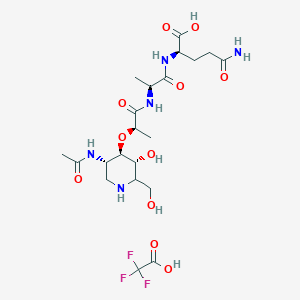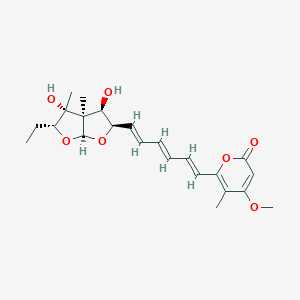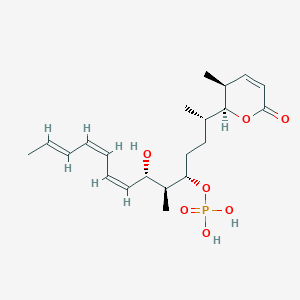
12-epi-LTB4
描述
12-epi Leukotriene B4 is a leukotriene with less affinity than LTB4 at LTB4 receptors . It is produced by both enzymatic and non-enzymatic processes . The products of enzymatic origin, via Leukotriene A4 (LTA4) hydrolase, are stereospecifically 12 ® . Non-enzymatic hydrolysis products are racemic mixtures at C-12 .
Synthesis Analysis
Leukotriene B4 (LTB4) compounds are produced by both enzymatic and non-enzymatic processes . The products of enzymatic origin, via Leukotriene A4 (LTA4) hydrolase, are stereospecifically 12 ® . Non-enzymatic hydrolysis products are racemic mixtures at C-12 .Molecular Structure Analysis
The molecular formula of 12-epi-LTB4 is C20H32O4 . Its molecular weight is 336.5 . The InChiKey is VNYSSYRCGWBHLG-CBBLYLIKSA-N .Chemical Reactions Analysis
The formation of dihydro metabolites of 12-hydroxyeicosanoids involves the conversion of Leukotriene B4 and 12-hydroxy-5,8,10,14-eicosatetraenoic acid to 12-oxo intermediates .Physical And Chemical Properties Analysis
The calculated molecular properties of 12-epi-LTB4 include 24 heavy atoms, 0 rings, 0 aromatic rings, 14 rotatable bonds, a Van der Waals molecular volume of 376.52, a topological polar surface area of 77.76, 3 hydrogen bond donors, 4 hydrogen bond acceptors, and a logP of 4.73 .科学研究应用
Biochemical Research
“12-epi-LTB4” is a biochemical that is used in various research applications . It is an isomer of Leukotriene B4 (LTB4) with weak agonist activity at BLT1 and BLT2 receptors . It is a product of non-enzymatic hydrolysis of LTA4 .
Immunology & Inflammation
In the field of immunology and inflammation, “12-epi-LTB4” plays a significant role. It is involved in the innate immunity and lipid biochemistry pathways .
Lipoxygenase Pathways
“12-epi-LTB4” is also involved in lipoxygenase pathways, which are part of lipid biochemistry . These pathways are crucial for understanding the metabolism of lipids and their role in various biological processes.
Receptor Pharmacology
In receptor pharmacology, “12-epi-LTB4” acts as a weak agonist at both the recombinant human BLT1 and BLT2 receptors . This property makes it a valuable compound for studying the function and regulation of these receptors.
Neutrophil Chemotaxis
“12-epi-LTB4” has been found to have significantly reduced activity for the LTB4 receptor on human neutrophils . This property makes it useful for studying neutrophil chemotaxis, a process that is crucial for the immune response.
Non-Enzymatic Hydrolysis Products
“12-epi-LTB4” is a product of the non-enzymatic hydrolysis of LTA4 . This makes it a valuable compound for studying the non-enzymatic hydrolysis process and its role in the production of various biochemicals.
作用机制
Target of Action
The primary target of 12-epi-LTB4 is the Leukotriene B4 receptor 2 (LTB4R2) . This receptor, also known as BLT2, mediates the chemotaxis of granulocytes and macrophages . The rank order of affinities for the leukotrienes is LTB4 > 12-epi-LTB4 > LTB5 > LTB3 .
Mode of Action
12-epi-LTB4 interacts with its targets, the LTB4 receptors, in a specific manner. It exhibits a partial agonistic activity against both the recombinant human BLT1 and BLT2 receptors . This interaction induces changes in the receptor activity, leading to the activation of downstream signaling pathways .
Biochemical Pathways
The action of 12-epi-LTB4 affects the lipoxygenase pathways . These pathways are involved in the production of leukotrienes, which are metabolites of arachidonic acid derived from the action of 5-lipoxygenase . The activation of these pathways leads to various downstream effects, including the chemotaxis of granulocytes and macrophages .
Pharmacokinetics
It’s known that 12-epi-ltb4 is formed when leukotriene b4 (ltb4) is metabolized by beta-oxidation . More research is needed to fully understand the ADME properties of 12-epi-LTB4 and their impact on its bioavailability.
Result of Action
The action of 12-epi-LTB4 results in the activation of the LTB4 receptors, leading to the chemotaxis of granulocytes and macrophages . This can influence the immune response and contribute to the progression of inflammatory diseases .
Action Environment
The action, efficacy, and stability of 12-epi-LTB4 can be influenced by various environmental factors. For instance, the presence of other leukotrienes can affect the binding affinity of 12-epi-LTB4 to its receptors . Additionally, the enzymatic environment can influence the production of 12-epi-LTB4 from LTB4
安全和危害
属性
IUPAC Name |
(5S,6Z,8E,10E,12S,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11-/t18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYSSYRCGWBHLG-CBBLYLIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C[C@@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017288 | |
| Record name | 5S,12S-dihydroxy-6Z,8E,10E,14Z-eicosatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 12(S)-Leukotriene B4 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005089 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
83709-73-3 | |
| Record name | 12-epi-LTB4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83709-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5S,12S-dihydroxy-6Z,8E,10E,14Z-eicosatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 12(S)-Leukotriene B4 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005089 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



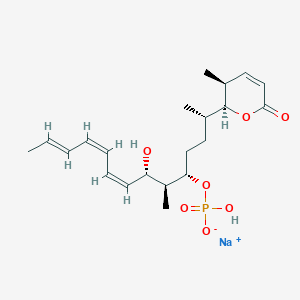

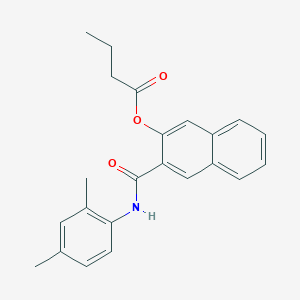
![(1R,3S,5E,7E,11S,13R,15S,16S,17S,19S,23R,25S,27E,29E,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-Hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B162480.png)
